molecular formula C17H13FN4O2 B2915363 1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-phenylurea CAS No. 1396714-80-9

1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-phenylurea

Cat. No. B2915363
CAS RN: 1396714-80-9
M. Wt: 324.315
InChI Key: CUEDUVPWOMMZFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-phenylurea is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. This compound is a potent inhibitor of several enzymes and has shown promising results in the treatment of various diseases.

Scientific Research Applications

Antitumor Applications

One area of research involves the synthesis of derivatives such as "phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate," which has been identified as an important intermediate in many antitumor drugs. This compound, synthesized from 6-chloropyrimidine-4-amine through acylation and nucleophilic substitution, is widely used in small molecular inhibitors targeting cancer cells. The synthetic method for this compound has been optimized, indicating its significant role in antitumor drug development (Gan et al., 2021).

Fungicidal Activities

Another study designed and synthesized novel fluorine-containing derivatives with potent fungicidal activities. These compounds, including "2-substituted-5,8,9-trimethyl-3-(4-fluoro-substituted)phenyl-thieno[3′,2′:5,6] pyrido[4,3-d]pyrimidin-4(3H)-ones," were tested against pathogens like Rhizoctonia solani and Botrytis cinerea. The synthesis involved tandem aza-Wittig and annulation reactions, yielding compounds with significant inhibition activities at certain dosages (Ren et al., 2007).

Anticancer Agents

Research into fluorinated coumarin–pyrimidine hybrids has shown that these compounds exhibit potent anticancer activity. Microwave-assisted synthesis was used to create derivatives with significant cytotoxicity against human cancer cell lines, such as A-549 (human lung carcinoma) and MDA-MB-231 (human adenocarcinoma mammary gland). Some of these compounds demonstrated activity comparable to or exceeding that of standard drugs like Cisplatin, highlighting their potential as anticancer agents (Hosamani et al., 2015).

Aldose Reductase Inhibitors

Compounds such as "2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives" have been evaluated as aldose reductase inhibitors, showing activity in the micromolar/submicromolar range. These inhibitors are relevant for managing complications associated with diabetes and exhibit significant antioxidant properties, suggesting a dual role in therapeutic applications (La Motta et al., 2007).

Met Kinase Inhibitors

Research into Met kinase inhibitors led to the discovery of compounds like "N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides." These selective inhibitors showed promise in tumor stasis in models of gastric carcinoma, indicating their potential in cancer therapy (Schroeder et al., 2009).

properties

IUPAC Name

1-[2-(2-fluorophenoxy)pyrimidin-5-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O2/c18-14-8-4-5-9-15(14)24-17-19-10-13(11-20-17)22-16(23)21-12-6-2-1-3-7-12/h1-11H,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEDUVPWOMMZFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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